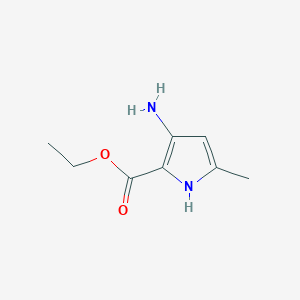

ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7-6(9)4-5(2)10-7/h4,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSMAEUAYYOGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647194 | |

| Record name | Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005326-26-0 | |

| Record name | Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of natural products, agrochemicals, and functional materials.[1] In the pharmaceutical landscape, polysubstituted pyrroles are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to compounds with significant therapeutic potential.[2] Among these, the 3-amino-1H-pyrrole-2-carboxylate framework is of particular interest to researchers in drug development. This specific arrangement of functional groups serves as a versatile synthon for constructing more complex heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines (9-deazapurines), which exhibit a wide spectrum of biological activities including antibacterial, antiviral, and anti-inflammatory properties.[3]

The target molecule of this guide, this compound, is not merely a synthetic intermediate; it has been identified as a potential inhibitor of thymidylate synthase, marking it as a candidate for chemotherapeutic agent development.[4] This guide provides a detailed exploration of its synthesis, focusing on the underlying reaction mechanism, a field-proven experimental protocol, and the critical scientific reasoning that informs the procedural choices, tailored for researchers and scientists in organic synthesis and medicinal chemistry.

Core Mechanistic Pathway: A Thorpe-Ziegler Approach

The most efficient and industrially scalable synthesis of this compound is achieved through a base-catalyzed domino reaction sequence commencing with ethyl 2-cyano-3-oxobutanoate and an activated methylene compound, typically malononitrile. This pathway is a classic example of a Thorpe-Ziegler type cyclization, a powerful method for forming C-C bonds to construct cyclic molecules.[5][6][7] The reaction cleverly orchestrates a Knoevenagel condensation followed by an intramolecular nucleophilic attack and subsequent tautomerization to yield the stable aromatic pyrrole ring.

The overall transformation can be dissected into three critical stages:

-

Initial Condensation: Formation of a highly reactive α,β-unsaturated intermediate.

-

Intramolecular Cyclization: The key ring-forming step driven by a strong base.

-

Aromatization: Tautomerization to the thermodynamically stable aminopyrrole.

Mechanistic Diagram

Caption: Figure 1: Reaction Mechanism via Thorpe-Ziegler Cyclization

Deep Dive: Causality Behind Experimental Choices

A robust synthetic protocol is not just a list of instructions but a system where each choice is deliberate and validated by chemical principles.

Step 1: The Knoevenagel Condensation

The reaction is initiated by the condensation of ethyl 2-cyano-3-oxobutanoate with malononitrile.

-

Choice of Reactants: Ethyl 2-cyano-3-oxobutanoate provides the C2-ester, the C5-methyl group, and two carbons of the pyrrole backbone. Malononitrile provides the remaining backbone carbon, the C3-amino group (after tautomerization), and the necessary nitrile for the subsequent cyclization.

-

Catalyst Selection: This step is typically catalyzed by a weak base, such as piperidine or diethylamine. The purpose is to facilitate the condensation by deprotonating the highly acidic methylene protons of malononitrile, creating a nucleophile that attacks the ketone carbonyl of the β-ketoester. A weak base is crucial here; a strong base like sodium ethoxide would prematurely trigger the Thorpe-Ziegler cyclization, leading to a complex mixture of products. The reaction is driven to completion by the removal of water, which is formed as a byproduct.

Step 2: The Thorpe-Ziegler Cyclization

Once the unsaturated cyano intermediate is formed, the conditions are changed to favor the intramolecular ring closure.

-

Requirement for a Strong Base: The key step involves the deprotonation of the carbon atom situated between the two nitrile groups of the Knoevenagel adduct.[8] This requires a strong, non-nucleophilic base. Sodium ethoxide (NaOEt) in ethanol is an excellent choice. It is sufficiently basic to generate the required carbanion, and its conjugate acid (ethanol) is the solvent, simplifying the reaction medium.

-

Mechanism of Cyclization: The generated resonance-stabilized carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the ester's cyano group.[5] This forms a five-membered ring, a thermodynamically favored process. The initial product is a cyclic iminonitrile.

Step 3: Aromatization via Tautomerization

The final step is the spontaneous rearrangement of the cyclic intermediate to the stable aromatic pyrrole. The imine intermediate undergoes tautomerization to the more stable enamine form.[5] This process is the thermodynamic driving force for the reaction, resulting in the formation of the conjugated, aromatic aminopyrrole ring system.

Experimental Protocol and Workflow

This protocol represents a self-validating system. In-process controls, such as Thin Layer Chromatography (TLC), should be used to monitor the consumption of starting materials and the formation of intermediates and the final product.

Workflow Diagram

Caption: Figure 2: Laboratory Workflow for Synthesis

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and absolute ethanol (100 mL).

-

Knoevenagel Condensation: Add piperidine (1 mL) to the stirred mixture. Heat the reaction mixture to reflux (approx. 78-80°C) for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting materials are consumed.

-

Cyclization: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under an inert atmosphere (N2) and cooling in an ice bath. Add the freshly prepared sodium ethoxide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 30°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. The product may begin to precipitate. Monitor for the disappearance of the intermediate via TLC.

-

Work-up and Isolation: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

Neutralization: Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 7. A pale yellow solid will precipitate.

-

Filtration: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

-

Drying and Purification: Dry the crude solid in a vacuum oven at 50°C. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as fine, light-tan crystals.

Data Summary and Validation

The integrity of the synthesis is validated by the characterization of the final product, which must match known spectroscopic data.

Table 1: Key Synthesis Parameters & Expected Results

| Parameter | Value/Description | Rationale |

| Stoichiometry | 1:1:1 molar ratio of ketoester, malononitrile, and base | Ensures complete conversion and avoids side reactions from excess reagents. |

| Condensation Catalyst | Piperidine (catalytic amount) | A weak base to selectively catalyze the Knoevenagel step without inducing cyclization. |

| Cyclization Base | Sodium Ethoxide (1.0 eq) | A strong base required for the deprotonation step of the Thorpe-Ziegler reaction.[8] |

| Solvent | Absolute Ethanol | Dissolves reactants and is compatible with the sodium ethoxide base. |

| Reaction Temperature | Reflux for condensation; Room Temp for cyclization | Heat accelerates the initial condensation; cyclization is efficient at ambient temperature. |

| Expected Yield | 75-85% | Typical for this class of domino reactions. |

| Appearance | Light-tan to off-white crystalline solid | Characteristic of the pure compound. |

| Molecular Formula | C₈H₁₂N₂O₂ | Confirmed by Mass Spectrometry.[9] |

| Molecular Weight | 168.19 g/mol | Confirmed by Mass Spectrometry.[4] |

Product Validation

-

¹H NMR: Expect signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the C5-methyl group, a signal for the C4-proton, and broad signals for the NH and NH₂ protons.

-

¹³C NMR: Expect distinct signals for the ester carbonyl, the aromatic carbons of the pyrrole ring, the methyl carbon, and the ethyl group carbons.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=C stretching (aromatic ring) should be present.[10]

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 168, with a high-resolution mass confirming the elemental composition C₈H₁₂N₂O₂.[9]

Conclusion

The synthesis of this compound via the Thorpe-Ziegler cyclization pathway is a robust, efficient, and well-understood process. By carefully selecting reagents and controlling reaction conditions, this valuable heterocyclic building block can be produced in high yield and purity. The mechanistic insights provided in this guide empower researchers to not only replicate this synthesis but also to troubleshoot potential issues and adapt the methodology for the creation of novel pyrrole analogues, thereby accelerating the engine of drug discovery.

References

- 1. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scitechnol.com [scitechnol.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1005326-26-0 | FQB32626 [biosynth.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 10. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (CAS No. 1005326-26-0), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) analysis. Each section presents predicted data, expert interpretation of the spectral features, and detailed, field-proven protocols for data acquisition. The methodologies are designed to serve as self-validating systems, ensuring reproducibility and scientific rigor.

A Note on Data Presentation: Comprehensive experimental spectra for this compound are not widely available in the cited literature. Therefore, the spectral data presented in this guide are predicted based on established principles of spectroscopy and analysis of structurally related pyrrole derivatives. These predictions serve as a robust reference for researchers undertaking the empirical analysis of this compound.

Molecular Structure and Overview

This compound is a substituted pyrrole with a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of approximately 168.20 g/mol .[2] The structure features a central pyrrole ring, an ethyl ester group at position 2, an amino group at position 3, and a methyl group at position 5. These functional groups give the molecule distinct spectroscopic characteristics that are invaluable for its identification and structural elucidation.

The following diagram illustrates the molecular structure and a proposed atom-numbering scheme for NMR analysis.

References

1H NMR and 13C NMR of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation of a Privileged Pyrrole Scaffold

Pyrrole and its derivatives are foundational heterocyclic scaffolds in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Their unambiguous structural characterization is therefore a critical step in research and development. This compound is a highly substituted pyrrole derivative, presenting a unique spectroscopic challenge and opportunity. Its utility as a synthetic intermediate and potential biological relevance, for instance as an inhibitor of thymidylate synthase, necessitates a deep understanding of its structure.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of such organic molecules.[2] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple reporting of chemical shifts, we will delve into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the electronic effects of the various substituents—the electron-donating amino group, the electron-withdrawing ethyl carboxylate, and the alkyl methyl group—and their profound influence on the chemical environment of each nucleus within the molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis below is based on established principles of chemical shifts and spin-spin coupling for substituted pyrroles and esters.[1][4] The expected spectrum is characterized by several distinct signals, each revealing crucial structural information.

-

Pyrrole N⁵-H (δ ~8.0-9.5 ppm, broad singlet, 1H): The proton attached to the pyrrole nitrogen typically appears as a broad singlet far downfield. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.[5][6] In aprotic solvents like DMSO-d₆, this peak is usually sharp and well-resolved, whereas in CDCl₃ it can be broader. The absence of adjacent protons results in a singlet multiplicity.

-

Amino N¹²-H₂ (δ ~4.0-5.5 ppm, broad singlet, 2H): The protons of the amino group at the C³ position are labile and can undergo rapid chemical exchange.[7][8] This exchange process often leads to a broad signal and averages out any potential coupling to the neighboring H⁴ proton. The chemical shift of these protons is also highly dependent on the solvent and sample conditions.[9] Shaking the sample with a drop of D₂O would cause this peak to disappear, a definitive method for its assignment.[10]

-

Pyrrole C⁴-H (δ ~5.5-6.0 ppm, singlet, 1H): This is the sole proton directly attached to the aromatic pyrrole ring. Its chemical environment is significantly influenced by the adjacent substituents. The amino group at C³ is a strong electron-donating group (EDG), which increases electron density at C⁴, causing an upfield (shielding) shift compared to unsubstituted pyrrole (where β-protons are at ~6.22 ppm).[1][11] The C⁵-methyl group has a smaller, slightly donating effect. With no adjacent protons to couple with, this signal appears as a sharp singlet.

-

Ethyl Ester O⁹-CH₂ (δ ~4.1-4.3 ppm, quartet, 2H): These methylene protons are part of the ethyl ester group. Being attached to an oxygen atom, they are significantly deshielded and shifted downfield.[4][12] According to the n+1 rule, their signal is split into a quartet by the three adjacent protons of the ethyl's methyl group (n=3, 3+1=4). The typical coupling constant for an ethyl group is J ≈ 7.1 Hz.

-

C⁶-Methyl CH₃ (δ ~2.1-2.3 ppm, singlet, 3H): The methyl group attached to the C⁶ (or C5 in standard nomenclature) position of the pyrrole ring is in an aliphatic environment but is slightly deshielded by the aromatic ring current. It appears as a singlet due to the absence of neighboring protons.

-

Ethyl Ester C¹¹-CH₃ (δ ~1.2-1.4 ppm, triplet, 3H): These methyl protons are the most upfield signals in the spectrum. They are split into a triplet by the two adjacent methylene protons (n=2, 2+1=3), with a coupling constant (J ≈ 7.1 Hz) that will match that of the O⁹-CH₂ quartet.[13]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule. The chemical shifts are governed by the hybridization state and the electronic effects of the substituents.[14][15]

-

Ester Carbonyl C⁷ (δ ~160-165 ppm): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, appearing significantly downfield as is characteristic for this functional group.[15]

-

Pyrrole Ring Carbons (C², C³, C⁶, C⁴): The chemical shifts of the ring carbons are highly diagnostic.

-

C³ (δ ~140-145 ppm): This carbon, bearing the electron-donating amino group, is expected to be significantly deshielded.

-

C⁶ (δ ~125-130 ppm): Attached to the methyl group, this carbon's shift is influenced by both the nitrogen atom and the alkyl substituent.

-

C² (δ ~115-120 ppm): The presence of the electron-withdrawing carboxylate group at this position influences its chemical shift.

-

C⁴ (δ ~95-100 ppm): This carbon is strongly shielded by the powerful electron-donating effect of the adjacent amino group at C³, causing it to appear at a characteristically upfield position for an aromatic carbon.[1]

-

-

Ethyl Ester O⁹-CH₂ (δ ~59-61 ppm): The methylene carbon of the ethyl group, being directly attached to oxygen, is found in this characteristic downfield region for sp³ hybridized carbons.[15]

-

Ethyl Ester C¹¹-CH₃ (δ ~14-15 ppm): This terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region.

-

C⁶-Methyl C¹³ (δ ~12-14 ppm): The carbon of the methyl group attached to the pyrrole ring also resides in the upfield aliphatic region.

Data Summary Table

The predicted NMR data for this compound is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS).

| Assignment | Atom Code | ¹H NMR Data | ¹³C NMR Data |

| δ (ppm), Multiplicity, J (Hz), Integration | δ (ppm) | ||

| Pyrrole NH | N⁵-H | 8.0 - 9.5, br s, 1H | - |

| Amino NH₂ | N¹²-H₂ | 4.0 - 5.5, br s, 2H | - |

| Pyrrole CH | C⁴-H | 5.5 - 6.0, s, 1H | 95 - 100 |

| Ester CH₂ | O⁹-CH₂ | 4.1 - 4.3, q, J ≈ 7.1, 2H | 59 - 61 |

| Ring CH₃ | C¹³-H₃ | 2.1 - 2.3, s, 3H | 12 - 14 |

| Ester CH₃ | C¹¹-H₃ | 1.2 - 1.4, t, J ≈ 7.1, 3H | 14 - 15 |

| Ester C=O | C⁷ | - | 160 - 165 |

| Pyrrole C-NH₂ | C³ | - | 140 - 145 |

| Pyrrole C-CH₃ | C⁶ | - | 125 - 130 |

| Pyrrole C-CO₂Et | C² | - | 115 - 120 |

(Note: br s = broad singlet, s = singlet, t = triplet, q = quartet. Chemical shifts for labile N-H protons are highly solvent-dependent.)

Experimental Protocol: Acquiring High-Quality NMR Spectra

Obtaining high-resolution, unambiguous NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[2] The following protocol provides a validated starting point for analysis on a typical 400 MHz NMR spectrometer.

Step 1: Sample Preparation

-

Purity Check: Ensure the sample of this compound is of high purity (>95%) to prevent signals from impurities that could complicate spectral interpretation.[1]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often an excellent choice for compounds with labile protons as it slows down the exchange rate, leading to sharper N-H signals compared to CDCl₃.[7]

-

Concentration:

-

For ¹H NMR , dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR , a more concentrated sample of 20-40 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[2]

-

-

Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the tube and invert it several times to ensure the solution is homogeneous.

Step 2: NMR Data Acquisition Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a definitive fingerprint for its structural verification. By understanding the interplay of electronic and steric effects of the substituents on the pyrrole core, researchers can confidently assign each signal and confirm the integrity of the molecule. The protocols and predictive data contained within this guide serve as an authoritative resource for scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds, ensuring a high standard of scientific integrity and accelerating the pace of discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1005326-26-0 | FQB32626 [biosynth.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Pyrrole - Wikipedia [en.wikipedia.org]

- 12. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Analysis of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate: An In-depth Technical Guide

Introduction

Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyrrole core is a scaffold found in numerous biologically active molecules. As such, unambiguous structural elucidation and characterization are paramount for researchers in this field. This technical guide provides an in-depth analysis of the key spectroscopic techniques for characterizing this molecule: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these methods, predict the spectral features of the title compound, and provide practical, field-proven protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to apply these analytical techniques for the structural verification of similar small molecules.

I. Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the presence of these groups within a molecule. For a molecule like this compound, we can predict a rich and informative IR spectrum.

Predicted IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to distinct absorption bands in the IR spectrum. The predicted characteristic absorption bands are summarized in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine (NH₂) | Symmetric & Asymmetric Stretching | 3400-3200 | Medium, Two Bands |

| Pyrrole N-H | Stretching | ~3300 | Medium, Sharp |

| Ethyl Ester (C=O) | Stretching | 1700-1680 | Strong |

| Alkyl C-H (CH₃, CH₂) | Stretching | 2980-2850 | Medium to Strong |

| Pyrrole Ring | C=C Stretching | 1600-1500 | Medium to Weak |

| Ethyl Ester (C-O) | Stretching | 1300-1100 | Strong |

| Primary Amine (NH₂) | Bending (Scissoring) | 1650-1580 | Medium |

Expert Insights on IR Spectral Interpretation:

-

The N-H Region (3500-3200 cm⁻¹): This region is particularly diagnostic for our target molecule. The primary amine (NH₂) group is expected to show two distinct bands corresponding to asymmetric and symmetric stretching vibrations. Overlapping with this, we anticipate a sharper band for the N-H stretch of the pyrrole ring. Hydrogen bonding can lead to a broadening of these peaks.

-

The Carbonyl (C=O) Stretch (~1700 cm⁻¹): The ester carbonyl group will produce a very strong and sharp absorption band. Its position can be influenced by conjugation with the pyrrole ring, which may shift it to a slightly lower wavenumber compared to a simple aliphatic ester.

-

The Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions arising from C-C, C-N, and C-O single bond stretching and various bending vibrations. While difficult to assign each peak individually, the overall pattern serves as a unique "fingerprint" for the molecule. The strong C-O stretching bands of the ester group are expected to be prominent in this region.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Lower the ATR anvil to apply firm and even pressure on the sample. Initiate the scan. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.

-

Cleaning: Thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

II. Mass Spectrometric Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides a molecular fingerprint that can be used to elucidate the structure of the compound.

Predicted Mass Spectrum and Fragmentation Pathways

For this compound (Molecular Formula: C₈H₁₂N₂O₂, Molecular Weight: 168.19 g/mol ), we can anticipate the following key features in its EI mass spectrum:

-

Molecular Ion Peak (M⁺): A peak at m/z = 168, corresponding to the intact molecule with one electron removed. Due to the presence of two nitrogen atoms (an even number), the molecular weight is even, consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments.

Logical Flow of Fragmentation:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Expert Insights on Fragmentation:

-

Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester is a common fragmentation pathway for ethyl esters, leading to the formation of an acylium ion. The loss of the ethoxy radical (•OCH₂CH₃, 45 Da) would result in a fragment at m/z 123.

-

Loss of the Ethyl Group: Alpha-cleavage adjacent to the ester carbonyl can lead to the loss of the ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment at m/z 139.

-

Loss of the Entire Ester Group: A more significant fragmentation could involve the cleavage of the bond between the pyrrole ring and the ester group, leading to the loss of the •COOCH₂CH₃ radical (73 Da) and a fragment at m/z 95.

-

Loss of a Methyl Group: Cleavage of the methyl group from the pyrrole ring would result in a fragment at m/z 153.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For a solid like this compound, a direct insertion probe is a suitable method.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis:

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive approach to the structural elucidation of this compound. IR spectroscopy confirms the presence of the key functional groups (amine, ester, and pyrrole N-H), while mass spectrometry provides the molecular weight and detailed structural information through the analysis of fragmentation patterns. By following the outlined protocols and interpretive strategies, researchers can confidently verify the identity and purity of this important heterocyclic compound, ensuring the integrity of their subsequent studies in drug discovery and development.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (CAS No. 1005326-26-0) is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a primary amino group, an ethyl ester, and a methyl-substituted pyrrole core, suggest potential applications as a versatile synthetic intermediate for more complex heterocyclic systems. This guide provides a comprehensive overview of its core physicochemical properties. Due to a notable lack of extensively published experimental data for this specific molecule, this document synthesizes known information with theoretically grounded expectations based on the well-established chemistry of pyrrole derivatives. Furthermore, it offers detailed, field-proven experimental protocols for the full characterization of this compound, providing a self-validating framework for researchers.

Introduction: The Scientific Rationale

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific arrangement of substituents in this compound—an electron-donating amino group at the 3-position and an electron-withdrawing carboxylate at the 2-position—creates a unique electronic and steric environment. This substitution pattern is crucial for its reactivity and potential biological activity, which has been noted as an inhibitor of the enzyme thymidylate synthase, a target in cancer chemotherapy.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation development, and as a potential therapeutic agent.

Core Physicochemical Properties

A comprehensive search of the available scientific literature and chemical databases reveals that a complete, experimentally verified set of physicochemical data for this compound has not been thoroughly investigated.[2] The following table summarizes the currently available data alongside expected properties based on analogous compounds.

| Property | Value / Expected Value | Source / Rationale |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 168.19 g/mol | [3] |

| Monoisotopic Mass | 168.08987 Da | [4] |

| Appearance | Not available (Expected: Off-white to light brown solid) | Based on similar pyrrole derivatives. |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Flash Point | 102 °C | [1] |

| Solubility | Not available (Expected: Soluble in polar organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water) | The presence of polar functional groups (amine, ester) suggests solubility in polar organic solvents. The pyrrole ring imparts some nonpolar character, likely limiting water solubility. |

| pKa | Not available (Expected: pKa of the amino group ~4-5; pKa of the pyrrole N-H ~17-18) | The basicity of the 3-amino group is expected to be lower than typical aliphatic amines due to the electron-withdrawing effect of the adjacent ester group and delocalization into the aromatic ring. The pyrrole N-H is known to be weakly acidic. |

| Predicted LogP (XlogP) | 1.5 | [4] |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyrrole N-H: A broad singlet is expected in the region of 8.0-9.0 ppm.

-

Amino (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.

-

Pyrrole C4-H: A singlet is expected around 5.5-6.0 ppm.

-

Ethyl Ester (-OCH₂CH₃): A quartet around 4.2 ppm and a triplet around 1.3 ppm.

-

Methyl (-CH₃): A singlet around 2.2 ppm.

-

-

¹³C NMR:

-

Ester Carbonyl (C=O): Expected around 160-165 ppm.

-

Pyrrole Carbons: C2, C3, and C5 are expected in the range of 100-150 ppm. C4 is expected to be the most shielded of the ring carbons.

-

Ethyl Ester (-OCH₂CH₃): The -OCH₂ carbon is expected around 60 ppm, and the -CH₃ carbon around 14 ppm.

-

Methyl (-CH₃): Expected around 12-15 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretching: Two bands are expected for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹. The pyrrole N-H stretch is also expected in this region, often as a broader band.

-

C=O Stretching: A strong absorption band for the ester carbonyl is expected around 1680-1700 cm⁻¹.

-

C-N Stretching: Expected in the region of 1250-1350 cm⁻¹.

-

C-O Stretching: Expected in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester and cleavage of the side chains. High-resolution mass spectrometry should confirm the elemental composition.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

-

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

-

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

-

Determination of Solubility

-

Principle: Solubility is quantified as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Methodology (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Caption: Workflow for solubility determination using the shake-flask method.

Determination of pKa

-

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid.

-

Methodology (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent (e.g., a water/methanol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point. This process can be repeated with a strong base to determine the pKa of the pyrrole N-H.

-

Caption: Workflow for pKa determination via potentiometric titration.

Stability Considerations

The stability of this compound is a critical parameter for its storage and handling.

-

Oxidative Stability: Pyrrole rings, especially those with electron-donating substituents like an amino group, can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1]

-

Thermal Stability: The provided flash point of 102 °C suggests that the compound is relatively stable at room temperature but should be handled with care at elevated temperatures.[1]

-

pH Stability: The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of the compound across a range of pH values should be experimentally determined, particularly if it is intended for use in aqueous media.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not currently available in the public domain, this guide provides a robust framework for its characterization. By combining the known data with theoretically sound expectations and detailed experimental protocols, researchers are well-equipped to fully characterize this compound and unlock its potential in their scientific endeavors. The methodologies outlined herein provide a clear path for generating the necessary data to support its use in drug development and other advanced applications.

References

Initial Biological Screening of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate: A Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole with known inhibitory activity against thymidylate synthase.[1] Pyrrole-containing compounds represent a significant class of heterocyclic molecules that are integral to numerous clinically important therapeutic agents.[2] Their diverse biological activities, including anticancer and antimicrobial properties, make them prime candidates for drug discovery programs. This document outlines a logical, tiered screening cascade designed to efficiently evaluate the cytotoxic, antimicrobial, antioxidant, and enzyme-inhibiting potential of this compound. Detailed, field-proven protocols are provided for each assay, emphasizing experimental causality and data integrity. The guide is intended to empower researchers to generate robust and reproducible preliminary data, facilitating informed decisions on the progression of this and similar novel chemical entities.

Introduction: The Rationale for Screening this compound

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs and numerous natural products with potent biological activity.[2] this compound (Figure 1) belongs to this versatile class of compounds. Its known activity as an inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis, and its associated antifolate properties, strongly suggest its potential as an anticancer agent.[1]

The initial phase of drug discovery for any novel compound involves a systematic in vitro evaluation to determine its biological activity profile.[3] This primary screening phase is crucial for identifying a compound's therapeutic potential and flagging any potential liabilities, such as broad-spectrum cytotoxicity, early in the development process. A well-designed screening cascade provides essential data to guide further optimization and development.[4]

This guide presents a multi-pronged approach to the initial biological evaluation of this compound, encompassing four key areas of biological activity:

-

Cytotoxicity: To assess the compound's effect on cell viability, a critical first step for any potential therapeutic, particularly those with anticancer potential.

-

Antimicrobial Activity: To explore its potential as an antibiotic, a common property among heterocyclic compounds.

-

Antioxidant Capacity: To determine its ability to scavenge free radicals, a property that can be beneficial in various disease states.

-

Enzyme Inhibition: To confirm and quantify its known inhibitory activity against thymidylate synthase.

The following sections provide detailed methodologies for each of these screening assays, presented in a logical workflow.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of the compound of interest.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for accurate and reproducible in vitro testing.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [5][6] |

| Molecular Weight | 168.19 g/mol | [6] |

| CAS Number | 1005326-26-0 | [6] |

Experimental Screening Cascade

The proposed screening cascade is designed to move from broad, cell-based assays to more specific, target-based assays. This approach allows for an efficient allocation of resources, with the results of earlier assays informing the decision to proceed with more complex and targeted investigations.

References

- 1. This compound | 1005326-26-0 | FQB32626 [biosynth.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C8H12N2O2 | CID 24754830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Pyrrole-2-carboxylic acid, 3-aMino-5-Methyl-, ethyl ester | 1005326-26-0 [m.chemicalbook.com]

Methodological & Application

Experimental protocol for ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate synthesis

An Application Note for the Synthesis of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

Introduction

This compound is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug development. Pyrroles are core structures in numerous biologically active compounds, including heme and various pharmaceuticals. This specific compound has been identified as an inhibitor of the enzyme thymidylate synthase, indicating its potential as a chemotherapeutic agent due to its selectivity for cancer cells.[1] Its structure, featuring amino and carboxylate functional groups, makes it a versatile building block for the synthesis of more complex heterocyclic systems and pharmacologically active molecules.

This document provides a detailed protocol for the synthesis of this compound, designed for researchers in organic synthesis and medicinal chemistry. The outlined procedure is based on established principles of pyrrole synthesis, emphasizing safety, reproducibility, and high-purity outcomes.

Reaction Principle and Mechanism

The synthesis of substituted pyrroles can be achieved through various methods, with the Knorr pyrrole synthesis being a classic and versatile approach.[2][3][4][5] The procedure described here is a variation that involves the base-catalyzed condensation of an active methylene compound, ethyl acetoacetate, with an α-amino nitrile, specifically glycinonitrile. This method leverages the reactivity of these precursors to construct the pyrrole ring in a controlled manner.

The reaction mechanism proceeds through several key steps:

-

Deprotonation : The base (sodium ethoxide) deprotonates the α-carbon of glycinonitrile, forming a nucleophilic carbanion.

-

Knoevenagel-type Condensation : The glycinonitrile anion attacks the ketone carbonyl of ethyl acetoacetate.

-

Cyclization : The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the nitrile carbon.

-

Tautomerization/Aromatization : A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic pyrrole ring, yielding the final product.

Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial for efficiently generating the necessary carbanion without competing side reactions.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | ≥99% | Sigma-Aldrich |

| Glycinonitrile Hydrochloride | C₂H₅ClN₂ | 92.52 | ≥98% | Sigma-Aldrich |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | ≥95% | Sigma-Aldrich |

| Absolute Ethanol | C₂H₅OH | 46.07 | ≥99.8% | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | Lab-prepared |

| Brine (Saturated NaCl) | NaCl | 58.44 | N/A | Lab-prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |

Safety Precautions

-

Ethyl Acetoacetate : Flammable liquid and vapor. Causes skin and eye irritation.[6][7][8] Handle in a well-ventilated fume hood away from ignition sources.

-

Glycinonitrile Hydrochloride : Toxic if swallowed or in contact with skin. Causes serious eye damage.[9] Avoid generating dust.

-

Sodium Ethoxide : Flammable solid. Reacts violently with water. Causes severe skin burns and eye damage. Handle in an inert atmosphere (e.g., glovebox or under argon/nitrogen).

-

General Precautions : Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.[9]

Step-by-Step Procedure

1. Preparation of Sodium Ethoxide Solution:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of absolute ethanol.

-

Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.

-

Once the sodium has fully dissolved, cool the resulting sodium ethoxide solution to 0-5 °C using an ice bath.

2. Reaction Setup:

-

In a separate 100 mL flask, dissolve 9.25 g (100 mmol) of glycinonitrile hydrochloride in 50 mL of the prepared sodium ethoxide solution. Stir until fully dissolved.

-

Add 13.0 g (100 mmol) of ethyl acetoacetate to the glycinonitrile solution.

3. Reaction Execution:

-

Attach the flask to the reflux condenser under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane solvent system. The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.

4. Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralize the mixture with glacial acetic acid until it reaches a pH of ~7.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL), followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

-

For Column Chromatography : Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| Ethyl Acetoacetate | 130.14 | 100 | 1.0 | 13.0 g |

| Glycinonitrile HCl | 92.52 | 100 | 1.0 | 9.25 g |

| Sodium (for NaOEt) | 22.99 | 100 | 1.0 | 2.3 g |

| Absolute Ethanol | 46.07 | - | Solvent | 100 mL |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of Product

The identity and purity of the synthesized this compound (C₈H₁₂N₂O₂, MW: 168.19 g/mol ) should be confirmed by standard analytical techniques.[10][11]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 8.0-8.5 ppm (broad s, 1H, N-H)

-

δ ~ 5.8 ppm (s, 1H, pyrrole C4-H)

-

δ ~ 4.2 ppm (q, 2H, -OCH₂CH₃)

-

δ ~ 3.5-4.0 ppm (broad s, 2H, -NH₂)

-

δ ~ 2.2 ppm (s, 3H, -CH₃)

-

δ ~ 1.3 ppm (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected signals for carbonyl ester, aromatic carbons, aliphatic carbons of the ethyl group, and the methyl group.

-

-

Mass Spectrometry (ESI+):

-

m/z = 169.09 [M+H]⁺

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3400-3200 (N-H stretching, primary amine and pyrrole N-H)

-

~1680 (C=O stretching, ester)

-

~1600 (C=C stretching, aromatic)

-

-

Melting Point: Compare with literature values.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Yield | Inactive sodium ethoxide (hydrolyzed by moisture). | Ensure absolute ethanol is used and the reaction is kept under a dry, inert atmosphere. Prepare fresh sodium ethoxide. |

| Incomplete reaction. | Extend reflux time and continue to monitor by TLC. Ensure the temperature is maintained at reflux. | |

| Multiple Spots on TLC | Presence of side products or unreacted starting materials. | Optimize reaction time. Ensure correct stoichiometry of reagents. Improve purification by careful column chromatography. |

| Product is an Oil/Gummy Solid | Impurities are present preventing crystallization. | Purify the crude product via column chromatography before attempting recrystallization. Ensure all solvent is removed under high vacuum. |

| Difficulty in Neutralization | Over-addition of acid/base. | Add neutralizing agent dropwise while monitoring pH with pH paper or a calibrated meter. |

References

- 1. This compound | 1005326-26-0 | FQB32626 [biosynth.com]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]

- 4. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. synerzine.com [synerzine.com]

- 7. fishersci.com [fishersci.com]

- 8. chempoint.com [chempoint.com]

- 9. aksci.com [aksci.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Substituted Aminopyrroles

Introduction: The Enduring Significance of the Aminopyrrole Scaffold

The pyrrole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Among its derivatives, substituted aminopyrroles represent a "privileged scaffold" in medicinal chemistry. This architectural motif is present in a wide array of bioactive compounds with applications spanning anti-inflammatory, anticancer, antiviral, and antifungal agents.[2][3] The versatility of the aminopyrrole core allows for further chemical transformations, making it a crucial building block for more complex fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines, which are analogues of purine bases.[3][4]

Despite the long history of pyrrole synthesis, direct and efficient access to substituted aminopyrroles can be challenging with classical methods.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of both foundational and modern synthetic strategies for preparing this vital class of compounds. We will delve into the mechanistic underpinnings of each method, present detailed step-by-step protocols, and offer insights into the practical considerations that ensure successful and reproducible synthesis.

Foundational Strategies: The Pillars of Pyrrole Synthesis

The classical methods for pyrrole synthesis provide a robust foundation for accessing a variety of substituted pyrroles. While not always optimized for aminopyrrole synthesis directly, understanding these reactions is crucial.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[5][6]

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. A subsequent intramolecular attack on the second carbonyl group leads to a cyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative).[6] The final step is a dehydration cascade that results in the formation of the aromatic pyrrole ring.[6][7] The use of a weak acid, like acetic acid, can accelerate the reaction, but strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[5]

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate: A Versatile Synthon for Bioactive Heterocycles

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of natural products and pharmaceuticals. Within this class, Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile building block. Its strategic arrangement of a nucleophilic amino group positioned ortho to an electrophilic ester function on the pyrrole core makes it an ideal precursor for constructing complex, fused heterocyclic systems. This guide provides an in-depth look at the applications of this synthon, with a focus on its role in the synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines) and as a key component in strategies targeting potent kinase inhibitors. Detailed, field-tested protocols are provided to enable researchers in drug discovery and organic synthesis to leverage the full potential of this powerful intermediate.

Introduction and Physicochemical Properties

The pursuit of novel therapeutic agents frequently converges on the synthesis of nitrogen-containing heterocycles, which form the backbone of a significant portion of modern pharmaceuticals. The pyrrole nucleus, an aromatic five-membered ring, is a recurring motif in drugs exhibiting anticancer, antiviral, and anti-inflammatory properties. This compound (Figure 1) is a bifunctional reagent that serves as an exemplary starting point for chemical diversification. The primary amine at the C3 position acts as a potent nucleophile, while the ethyl ester at C2 provides a handle for cyclization, amidation, or other modifications. This unique ortho-relationship is the key to its utility, enabling facile construction of annulated ring systems of significant biological interest.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1005326-26-0 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 168.20 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | |

| Flash Point | 102 °C | [1] |

| Storage | Store in a cool, dry place away from light and moisture. Recommended storage at 2-8 °C. |

Core Applications in Medicinal Chemistry

The utility of this compound stems from its ability to serve as a scaffold for pharmacologically relevant structures. Two of the most prominent applications are detailed below.

Synthesis of Pyrrolo[2,3-d]pyrimidines: The 7-Deazapurine Core

Expertise & Causality: The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a bioisostere of the natural purine ring system.[3] Replacing the nitrogen atom at position 7 of a purine with a carbon atom alters the electronic properties and provides a vector for substitution, often leading to enhanced binding affinity for target enzymes or improved metabolic stability.[4] This core is central to a class of potent kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways, which are critical in oncology and immunology.[4]

The synthesis of this scaffold from this compound is chemically logical and efficient. The amino group of the pyrrole acts as a dinucleophile, reacting with a synthon that provides the remaining two carbons and one nitrogen of the pyrimidine ring. Reagents like formamide, urea, or guanidine derivatives are commonly employed for this transformation, typically under thermal conditions to drive the condensation and cyclization.

Caption: General workflow for the synthesis of the 7-deazapurine core.

Precursor for Indolin-2-one Based Kinase Inhibitors

Expertise & Causality: The substituted indolin-2-one motif is another pharmacophore of immense importance, famously embodied by Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[5] The core structure of Sunitinib involves a pyrrole ring linked to an oxindole moiety via a methylidene bridge. The substituents on the pyrrole ring are critical for modulating solubility, bioavailability, and target engagement.

While this compound is not a direct precursor to Sunitinib itself, it represents the foundational scaffold from which key intermediates are derived. The synthetic strategy involves several steps:

-

Amidation: The ethyl ester is converted to a carboxamide, often incorporating a solubilizing group (e.g., a diethylaminoethyl chain).

-

Formylation: The C5 position of the pyrrole, which is activated by the electron-donating groups on the ring, is formylated using a Vilsmeier-Haack type reaction to install an aldehyde.

-

Condensation: The resulting 5-formylpyrrole intermediate undergoes a base-catalyzed Knoevenagel condensation with a substituted 2-oxindole to form the crucial exocyclic double bond, yielding the final drug scaffold.[5][6]

Caption: Key condensation step in the synthesis of Sunitinib-like molecules.

Detailed Experimental Protocols

The following protocols are provided as validated, representative procedures for the synthesis and application of the title compound.

Protocol 1: Synthesis of this compound

Rationale: This protocol is based on a modified Hantzsch-type pyrrole synthesis, a robust method for constructing polysubstituted pyrroles. It involves the condensation of an α-chloroaldehyde with a β-enamino ester, which is formed in situ.

Materials:

-

Ethyl 3-aminocrotonate (or ethyl acetoacetate and ammonia)

-

Chloroacetaldehyde (50% solution in water)

-

Sodium acetate

-

Ethanol

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-aminocrotonate (12.9 g, 100 mmol) and ethanol (100 mL).

-

Addition of Reagents: Add sodium acetate (8.2 g, 100 mmol). To this stirred suspension, add chloroacetaldehyde (15.7 g of a 50% aqueous solution, 100 mmol) dropwise over 20 minutes. The addition may be slightly exothermic.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. A precipitate may form. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude solid is purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to yield the title compound as a pale yellow solid.

Self-Validation:

-

Expected Yield: 60-75%

-

Appearance: Off-white to pale yellow solid.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 4-Hydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid ethyl ester

Rationale: This protocol demonstrates the construction of the 7-deazapurine core via cyclocondensation. The reaction with formamide provides the N1 and C2 atoms of the new pyrimidine ring, which then tautomerizes to the more stable 4-hydroxy form.

Materials:

-

This compound (1.68 g, 10 mmol)

-

Formamide (40 mL)

-

Sodium methoxide (catalytic amount, ~50 mg)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound, formamide, and a catalytic amount of sodium methoxide.

-

Reaction: Heat the mixture to 180-190 °C in an oil bath and maintain this temperature for 6 hours. The reaction is typically driven to completion without intermediate monitoring.

-

Work-up: Cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into 100 mL of ice-water.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol (1 x 10 mL).

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization from ethanol or a DMF/water mixture. Dry the final product under vacuum.

Self-Validation:

-

Expected Yield: 70-85%

-

Appearance: White to off-white solid.

-

Characterization: Confirm structure via NMR and MS. The disappearance of the primary amine protons and the appearance of a new pyrimidine ring proton and an NH proton in the ¹H NMR spectrum are indicative of a successful reaction.

Conclusion

This compound is a high-value, versatile building block for organic synthesis and drug discovery. Its inherent bifunctionality provides a direct and efficient entry into complex and biologically significant heterocyclic systems, most notably the 7-deazapurine core of kinase inhibitors and other therapeutic agents. The robust and scalable protocols provided herein are designed to empower researchers to effectively utilize this synthon in their synthetic campaigns, accelerating the development of novel molecular entities.

References

- 1. This compound | 1005326-26-0 | FQB32626 [biosynth.com]

- 2. This compound | C8H12N2O2 | CID 24754830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Fused Heterocyclic Scaffolds from Ethyl 3-Amino-5-Methyl-1H-Pyrrole-2-Carboxylate

Introduction: The Versatility of a Privileged Pyrrole Precursor

Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is a highly versatile and valuable starting material in medicinal and materials chemistry.[1][2] Its structure is uniquely primed for synthetic elaboration, featuring a nucleophilic amino group positioned ortho to an electrophilic ester function on an electron-rich pyrrole core. This arrangement facilitates a variety of cyclocondensation reactions, enabling the efficient construction of fused bicyclic and polycyclic heterocyclic systems. These resulting scaffolds, particularly nitrogen-containing fused heterocycles, are cornerstones in drug discovery, forming the core of numerous biologically active compounds.[3][4]

This guide provides in-depth protocols and mechanistic insights for leveraging this precursor to synthesize two classes of pharmaceutically relevant heterocycles: Pyrrolo[2,3-d]pyrimidines (commonly known as 7-deazapurines) and Pyrido[2,3-b]pyrroles . The experimental choices and reaction pathways are explained to provide a framework for rational design and optimization in the research environment.

Part 1: Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones

The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine and is central to a wide range of therapeutic agents, including antivirals, and kinase inhibitors. The C-7 nitrogen of the purine ring is replaced by a carbon, which significantly alters the molecule's metabolic stability and electronic properties while often retaining its ability to form key hydrogen bonds with biological targets. Our starting material is an ideal precursor for building this fused system.

Core Synthetic Strategy: Cyclocondensation

The most direct method to construct the pyrimidine ring onto the pyrrole core involves a cyclocondensation reaction between the ortho-amino ester functionality and a reagent that can provide the N-C-N fragment of the new ring. A classic and effective reagent for this transformation is urea.

General Reaction Scheme:

References

Derivatization of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate for drug discovery

Application Notes & Protocols

Topic: Derivatization of Ethyl 3-Amino-5-Methyl-1H-Pyrrole-2-Carboxylate for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrrole ring system is a quintessential heterocyclic scaffold, forming the structural core of numerous naturally occurring and synthetic molecules with profound biological activities.[1][2] Its presence in vital biomolecules like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2][3] Consequently, pyrrole derivatives have been successfully developed into drugs for treating a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions.[4][5]

The starting material, This compound , is a particularly valuable building block for combinatorial library synthesis. Its structure offers multiple handles for chemical modification:

-

The 3-Amino Group: A highly nucleophilic site, ideal for forming amides, sulfonamides, ureas, and Schiff bases.

-

The Pyrrole N-H: Can be alkylated or acylated under specific conditions, allowing for further diversification.

-

The C2-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, opening pathways for amide bond formation with a diverse set of amines.[6]

-

The Pyrrole Ring: Susceptible to electrophilic substitution, although the existing substituents direct this reactivity.

This guide provides detailed protocols for the strategic derivatization of this versatile pyrrole core, focusing on reactions at the 3-amino position to generate libraries of novel compounds for drug discovery screening.

General Experimental Workflow

The derivatization process follows a logical sequence from reaction setup to final product characterization. This workflow ensures reproducibility and high-quality data generation, which are critical for structure-activity relationship (SAR) studies.

Caption: General workflow for derivatization and evaluation.

Protocol 1: N-Acylation for Amide Library Synthesis

The formation of an amide bond via N-acylation is one of the most robust and widely used reactions in medicinal chemistry. The resulting amides often exhibit favorable pharmacokinetic properties and can form crucial hydrogen bond interactions with protein targets. This protocol describes the reaction of the primary amino group with an acyl chloride.

Rationale: Acyl chlorides are highly reactive electrophiles, ensuring efficient conversion under mild conditions. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds.

Caption: Reaction scheme for N-acylation of the pyrrole core.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., e.g., 168 mg, 1.0 mmol).

-

Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq., e.g., 0.21 mL, 1.5 mmol). The base neutralizes the HCl generated during the reaction.[7]

-

Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq., 1.1 mmol) dropwise to the stirred solution. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) to remove acidic impurities, followed by brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Condensation with Aldehydes for Schiff Base Formation